fMLP-Induced Neutrophil Chemotaxis Inhibition: GEA 5024 Demonstrates ~54-Fold Superiority Over SIN-1 and Defined Potency Relative to GEA 3162
In a comparative study evaluating inhibition of fMLP-induced chemotaxis in human neutrophils, GEA 5024 exhibited an IC50 of 18.44 ± 0.43 µM, placing it approximately 54-fold more potent than the reference NO donor SIN-1 (IC50 > 1000 µM). The rank order of potency was GEA 3162 (IC50 = 14.72 ± 1.6 µM) > GEA 5024 > SIN-1, demonstrating that both oxatriazolium compounds significantly outperform the sydnonimine class in this functional assay [1]. The potency ratio between GEA 3162 and GEA 5024 is modest (1.25-fold), indicating comparable chemotaxis-inhibitory efficacy within the oxatriazolium series, with GEA 5024 providing a characterized alternative for laboratories requiring a mono-chloro-methyl substituted analog distinct from the dichloro-phenyl GEA 3162.
| Evidence Dimension | Inhibition of fMLP-induced human neutrophil chemotaxis (IC50) |
|---|---|
| Target Compound Data | IC50 = 18.44 ± 0.43 µM (GEA 5024) |
| Comparator Or Baseline | GEA 3162: IC50 = 14.72 ± 1.6 µM; SIN-1: IC50 > 1000 µM |
| Quantified Difference | GEA 5024 is ~1.25-fold less potent than GEA 3162; GEA 5024 is ~54-fold more potent than SIN-1 |
| Conditions | Human neutrophils; fMLP-induced chemotaxis assay; measured in pmol/10⁶ cells |
Why This Matters
The large potency gap between the oxatriazolium compounds and SIN-1 establishes that GEA 5024 and its class cannot be functionally replaced by a common sydnonimine NO donor in neutrophil chemotaxis studies; the defined IC50 value enables dose-response experimental design without cross-class potency extrapolation.
- [1] Wanikiat P, Woodward DF, Armstrong RA. Investigation of the role of nitric oxide and cyclic GMP in both the activation and inhibition of human neutrophils. Br J Pharmacol. 1997 Nov;122(6):1135-45. doi: 10.1038/sj.bjp.0701477. PMID: 9401778. View Source
